molecular formula C18H33N B12555517 Piclavine A1

Piclavine A1

Cat. No.: B12555517
M. Wt: 263.5 g/mol
InChI Key: KUOHEKAUFRUGAR-CWDJHMJFSA-N
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Description

Piclavine A1 is a member of the indolizidine alkaloids, a class of compounds known for their complex structures and significant biological activities. Extracted from the marine tunicate Clavelina picta, this compound is one of the first indolizidine alkaloids discovered in the marine biosphere. It exhibits interesting antimicrobial properties, making it a compound of considerable interest in scientific research .

Preparation Methods

The synthesis of Piclavine A1 involves an iterative asymmetric dihydroxylation process This method allows for the creation of both enantiomers of this compound, as well as its related compounds Piclavine A2, A3, and A4This iterative process results in the formation of the desired enantiomers with high enantiomeric excess .

Industrial production methods for this compound are not well-documented, likely due to the complexity of its synthesis and the specialized conditions required for its production

Chemical Reactions Analysis

Piclavine A1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: Sodium in liquid ammonia is used to reduce this compound, resulting in the formation of a trans-olefin.

    Substitution: Various substitution reactions can be carried out on this compound, depending on the desired functional group modifications.

Common reagents used in these reactions include Sharpless asymmetric dihydroxylation reagents, sodium in liquid ammonia, and hydrogen in the presence of Lindlar or Rosenmund catalysts .

Scientific Research Applications

Piclavine A1 has several applications in scientific research, including:

    Chemistry: Its complex structure and synthesis provide valuable insights into asymmetric synthesis and enantiomeric enhancement techniques.

    Biology: The antimicrobial properties of this compound make it a potential candidate for studying marine-derived antimicrobial agents.

    Medicine: Research into the biological activities of this compound could lead to the development of new antimicrobial drugs.

Mechanism of Action

The mechanism of action of Piclavine A1 is not fully understood, but it is believed to involve interactions with microbial cell membranes, leading to disruption of cellular processes. The specific molecular targets and pathways involved in its antimicrobial activity are still under investigation .

Comparison with Similar Compounds

Piclavine A1 is part of a group of compounds known as indolizidine alkaloids, which include Piclavine A2, A3, and A4. These compounds share similar structures but differ in their stereochemistry and biological activities. This compound is unique due to its specific enantiomeric form and the particular antimicrobial properties it exhibits .

Similar compounds include:

Properties

Molecular Formula

C18H33N

Molecular Weight

263.5 g/mol

IUPAC Name

(5R,8aR)-5-[(E)-dec-2-enyl]-1,2,3,5,6,7,8,8a-octahydroindolizine

InChI

InChI=1S/C18H33N/c1-2-3-4-5-6-7-8-9-12-17-13-10-14-18-15-11-16-19(17)18/h8-9,17-18H,2-7,10-16H2,1H3/b9-8+/t17-,18+/m0/s1

InChI Key

KUOHEKAUFRUGAR-CWDJHMJFSA-N

Isomeric SMILES

CCCCCCC/C=C/C[C@H]1CCC[C@H]2N1CCC2

Canonical SMILES

CCCCCCCC=CCC1CCCC2N1CCC2

Origin of Product

United States

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